![molecular formula C10H12O2 B1453623 2-Cyclobutanecarbonyl-5-methylfuran CAS No. 1250433-54-5](/img/structure/B1453623.png)
2-Cyclobutanecarbonyl-5-methylfuran
Overview
Description
2-Cyclobutanecarbonyl-5-methylfuran is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
2-Cyclobutanecarbonyl-5-methylfuran has garnered attention for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively, making it a candidate for drug discovery.
- Antimicrobial Activity : Research indicates that compounds with similar furan structures exhibit antimicrobial properties. The incorporation of the cyclobutanecarbonyl moiety may enhance this activity by providing a unique mechanism of action against various pathogens, including bacteria and fungi .
- Drug Development : The compound may serve as a precursor in synthesizing more complex pharmaceutical agents. Its ability to undergo further chemical modifications allows for the exploration of derivatives with improved efficacy and safety profiles .
Organic Synthesis
In organic chemistry, this compound can be utilized as an important intermediate in synthesizing other compounds.
- Building Block for Complex Molecules : The unique structural features of this compound make it valuable in constructing larger organic molecules. It can participate in various reactions, such as nucleophilic substitutions and cycloadditions, allowing chemists to build complex architectures efficiently .
- Synthesis of Furan Derivatives : As a furan derivative itself, this compound can be used to synthesize other furan-containing compounds, which are known for their diverse biological activities and applications in materials science .
Case Study 1: Antimicrobial Research
A study explored the antimicrobial properties of furan derivatives, including this compound. The results indicated that modifications to the furan ring could enhance activity against resistant strains of bacteria. This highlights the compound's potential as a lead structure in developing new antibiotics .
Case Study 2: Drug Discovery Campaigns
In drug discovery campaigns focusing on novel therapeutic agents, this compound was evaluated for its pharmacokinetic properties. Preliminary findings suggest that its unique carbonyl group contributes to favorable absorption and distribution characteristics, making it a promising candidate for further development .
Properties
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCACCHTNFSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.